molecular formula C10H15ClFN5 B12225543 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12225543
M. Wt: 259.71 g/mol
InChI Key: JLODAWJYZPAVAS-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluorine atom, and a methyl group attached to the pyrazole ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound to form the pyrazole ring.

    Substitution Reactions:

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or similar reagents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluoropyrazol-5-yl)benzamide: Another pyrazole derivative with similar structural features.

    N-(4-chloropyrazol-5-yl)benzamide: A chlorinated analog with comparable properties.

Uniqueness

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15ClFN5

Molecular Weight

259.71 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H14FN5.ClH/c1-3-16-10(11)8(7-13-16)6-12-9-4-5-15(2)14-9;/h4-5,7H,3,6H2,1-2H3,(H,12,14);1H

InChI Key

JLODAWJYZPAVAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=NN(C=C2)C)F.Cl

Origin of Product

United States

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